Product packaging for Ethyl 3-chloro-5-(trifluoromethyl)benzoate(Cat. No.:CAS No. 1214366-88-7)

Ethyl 3-chloro-5-(trifluoromethyl)benzoate

Cat. No.: B3346624
CAS No.: 1214366-88-7
M. Wt: 252.62 g/mol
InChI Key: CJYIMOZQWMRYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Organofluorine Chemistry in Modern Synthesis

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical research, with profound impacts across pharmaceuticals, agrochemicals, and materials science. synquestlabs.com The incorporation of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, into organic molecules can dramatically alter their physical, chemical, and biological properties. synquestlabs.com The high electronegativity of fluorine, combined with its relatively small size, can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability in drug candidates. nih.gov Consequently, the development of novel and efficient methods for introducing fluorine and fluoroalkyl groups into complex molecules is a vibrant and rapidly advancing area of synthetic chemistry. sigmaaldrich.comchemdad.com Researchers are continually exploring new reagents and catalytic methods to achieve selective fluorination and fluoroalkylation, moving from historically harsh reagents to safer, more versatile bench-stable alternatives. sigmaaldrich.com

Significance of Benzoate (B1203000) Ester Scaffolds in Advanced Organic Synthesis

Benzoate esters are a fundamental class of aromatic compounds widely utilized in organic synthesis. semanticscholar.org While commonly known for their applications as flavorings and fragrances, their true significance in advanced synthesis lies in their versatility as chemical intermediates. semanticscholar.org The ester functional group can serve as a directing group in electrophilic aromatic substitution, a protecting group for carboxylic acids, or a reactive handle for a variety of chemical transformations. Benzoate esters can be hydrolyzed to their corresponding carboxylic acids, reduced to form benzyl (B1604629) alcohols or aldehydes, or reacted with organometallic reagents to generate tertiary alcohols. semanticscholar.org Furthermore, they are key substrates in cross-coupling reactions and can be converted into more complex molecules, making them indispensable building blocks in the synthesis of fine chemicals and pharmaceuticals. semanticscholar.org

Impact of Halogen and Trifluoromethyl Substituents on Aromatic Systems Reactivity

The reactivity of an aromatic ring is significantly influenced by the electronic properties of its substituents. Both halogen atoms (like chlorine) and trifluoromethyl groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This deactivation occurs because these groups pull electron density away from the π-system of the ring, making it less nucleophilic.

When both a chloro and a trifluoromethyl group are present on a benzene (B151609) ring, as in Ethyl 3-chloro-5-(trifluoromethyl)benzoate, their combined electron-withdrawing effects make the ring significantly electron-poor and thus highly deactivated towards further electrophilic attack. These substituents are classified as meta-directors in electrophilic aromatic substitution reactions (with the exception of halogens, which are ortho-, para-directing deactivators). In this specific 1,3,5-substitution pattern, the remaining ring positions (2, 4, and 6) are all electronically disfavored for substitution.

Overview of Research Trends Pertaining to Substituted Benzoate Esters

Current research involving substituted benzoate esters is largely driven by the demand for novel, functionalized molecules in medicinal and agricultural chemistry. There is a significant focus on developing new catalytic systems for their synthesis, including the use of solid acid catalysts for esterification to create more environmentally benign processes. semanticscholar.org Research also explores the use of these esters as key intermediates. For instance, halogenated and trifluoromethylated benzoates are valuable precursors for creating complex heterocyclic systems and other pharmacologically active scaffolds. beilstein-journals.org The transformation of the ester group itself, such as its conversion into trifluoromethyl ketones, is another area of active investigation, as these motifs are important for developing enzyme inhibitors. beilstein-journals.org The synthesis and application of polysubstituted aromatic compounds remain a central theme, with the goal of achieving precise control over molecular architecture for targeted applications.

Chemical and Physical Data

The properties of this compound are summarized in the table below. This data is compiled from chemical supplier catalogs and databases.

PropertyValue
IUPAC Name This compound sigmaaldrich.com
CAS Number 1214366-88-7 sigmaaldrich.com
Molecular Formula C₁₀H₈ClF₃O₂ sigmaaldrich.com
Molecular Weight 252.62 g/mol sigmaaldrich.com
Physical Form Liquid sigmaaldrich.com
InChI Key CJYIMOZQWMRYLA-UHFFFAOYSA-N sigmaaldrich.com

Synthesis and Research Applications

Plausible Synthesis: The most direct and common laboratory synthesis for this compound would be the Fischer esterification of its corresponding carboxylic acid. This involves reacting 3-chloro-5-(trifluoromethyl)benzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester product.

The precursor, 3-chloro-5-(trifluoromethyl)benzoic acid, is a known compound that can be synthesized through multi-step sequences, for example, from 3-amino-5-(trifluoromethyl)benzoic acid via a Sandmeyer reaction using copper(I) chloride. chemdad.com

Research Context and Utility: this compound is primarily of interest as a chemical intermediate or building block for the synthesis of more complex, high-value molecules. The specific arrangement of the chloro, trifluoromethyl, and ethyl ester groups on the aromatic ring provides a unique platform for further chemical modification.

Pharmaceutical and Agrochemical Synthesis: The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to enhance properties like metabolic stability and membrane permeability. nih.gov The chloro substituent provides a potential site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of elaborate molecular frameworks.

Intermediate for Active Ingredients: Compounds with similar substitution patterns are often investigated as precursors to herbicides, fungicides, and pharmaceutical agents. The ester group can be hydrolyzed to the carboxylic acid, which can then be converted into an amide or other functional groups common in biologically active compounds.

While specific, peer-reviewed studies focusing solely on this compound are not abundant, its value is understood from the extensive body of research on related halogenated and trifluoromethylated aromatic compounds. beilstein-journals.org It serves as a representative example of a highly functionalized, deactivated aromatic system designed for use in modern synthetic chemistry programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClF3O2 B3346624 Ethyl 3-chloro-5-(trifluoromethyl)benzoate CAS No. 1214366-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-chloro-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYIMOZQWMRYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673262
Record name Ethyl 3-chloro-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214366-88-7
Record name Ethyl 3-chloro-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Chloro 5 Trifluoromethyl Benzoate

Reactivity of the Ester Moiety

The ethyl ester group in Ethyl 3-chloro-5-(trifluoromethyl)benzoate is a primary site for nucleophilic attack. Its reactivity is significantly influenced by the strong electron-withdrawing effects of the chloro and trifluoromethyl substituents on the aromatic ring, which enhance the electrophilicity of the carbonyl carbon.

Hydrolysis Reactions and Kinetics

The hydrolysis of this compound to 3-chloro-5-(trifluoromethyl)benzoic acid can be achieved under both acidic and basic conditions.

Under basic conditions, such as in the presence of sodium hydroxide (B78521), the reaction proceeds via a saponification mechanism. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid. The presence of electron-withdrawing groups on the benzene (B151609) ring accelerates this process by stabilizing the negatively charged intermediate. libretexts.orgquora.com

Table 1: Representative Conditions for Ester Hydrolysis

Catalyst Type Reagents Typical Conditions Product
Basic NaOH or KOH in H₂O/Ethanol (B145695) Room Temperature to Reflux 3-chloro-5-(trifluoromethyl)benzoate salt

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This equilibrium reaction can be catalyzed by either an acid or a base. To drive the reaction to completion, the alcohol reactant is typically used in large excess. For instance, reacting this compound with methanol in the presence of an acid catalyst like sulfuric acid would yield Mthis compound.

Table 2: General Conditions for Transesterification

Catalyst Reagents Conditions Illustrative Product
Acid (e.g., H₂SO₄) Excess Methanol Reflux Mthis compound

Reductions to Alcohols and Aldehydes

The ester group can be reduced to yield a primary alcohol or, under specific conditions, an aldehyde.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce the ester to 3-chloro-5-(trifluoromethyl)benzyl alcohol. The reaction proceeds through an aldehyde intermediate which is immediately further reduced. Sodium borohydride (NaBH₄) is generally a milder reducing agent and typically does not reduce esters under standard conditions. researchgate.net However, its reactivity can be enhanced by using it in combination with certain additives or at higher temperatures, allowing for the reduction of aromatic esters, particularly those with electron-withdrawing groups. researchgate.netias.ac.in

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is more challenging as aldehydes are more reactive towards reducing agents than esters. This transformation can be accomplished using specialized reagents at low temperatures, such as Diisobutylaluminium hydride (DIBAL-H), which can stop the reduction at the aldehyde stage.

Table 3: Conditions for the Reduction of the Ester Moiety

Desired Product Reagent Typical Solvent Typical Temperature
Primary Alcohol Lithium Aluminum Hydride (LiAlH₄) Diethyl ether or THF 0 °C to Room Temperature
Primary Alcohol Sodium Borohydride (NaBH₄) with additives (e.g., LiCl) or high temp THF, Diglyme Reflux

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), are potent nucleophiles that readily react with esters. The reaction of this compound with two equivalents of an organometallic reagent, followed by an acidic workup, results in the formation of a tertiary alcohol. The first equivalent adds to the carbonyl group to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the reagent. prepp.in For example, reaction with excess phenylmagnesium bromide would yield (3-chloro-5-(trifluoromethyl)phenyl)diphenylmethanol.

Aromatic Substitution Reactions

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is heavily influenced by the directing effects of the three existing substituents: the chloro group, the trifluoromethyl group, and the ethyl ester group.

Trifluoromethyl Group (-CF₃): This is a powerful deactivating group due to its strong electron-withdrawing inductive effect (-I). It strongly deactivates the ring towards electrophilic attack and is a meta-director. wikipedia.orgstudy.com

Ethyl Ester Group (-COOEt): This group is deactivating and meta-directing due to both inductive withdrawal and resonance withdrawal of electron density from the ring.

The positions on the ring relative to the ester are C1 (with the ester), C2, C3 (with Cl), C4, C5 (with CF₃), and C6. The available positions for substitution are C2, C4, and C6.

The directing effects are as follows:

The -COOEt group at C1 directs incoming electrophiles to the meta position, C5, which is already occupied by -CF₃.

The -Cl group at C3 is an ortho, para-director, directing to C2, C4, and C6.

The -CF₃ group at C5 directs incoming electrophiles to its meta positions, C1 and C3, which are already occupied.

All three substituents are deactivating, making the ring significantly less reactive than benzene and requiring harsh conditions for electrophilic substitution to occur. reddit.comnih.gov Friedel-Crafts alkylation and acylation reactions are generally not feasible on such a strongly deactivated ring. libretexts.orglibretexts.org

For reactions like nitration, which can proceed under strong conditions, the position of the incoming electrophile will be determined by the least deactivating influence. The ortho, para-directing chloro group will direct the electrophile to positions C2, C4, and C6. Of these, C2 and C4 are the most likely candidates. Position C6 is sterically hindered by the adjacent ester group. The choice between C2 and C4 would depend on the specific reaction conditions, but the directing influence of the chloro group is expected to be the determining factor in the substitution pattern. Studies on similar compounds, such as the nitration of 3-chloro benzoic acid, show substitution occurring ortho and para to the chlorine atom. google.com

Table 4: Summary of Chemical Compounds Mentioned

Compound Name
This compound
3-chloro-5-(trifluoromethyl)benzoic acid
Sodium hydroxide
Ethanol
Dioxane
Sulfuric acid
Hydrochloric acid
Methanol
Mthis compound
Sodium methoxide
Lithium aluminum hydride
3-chloro-5-(trifluoromethyl)benzyl alcohol
Sodium borohydride
Diisobutylaluminium hydride (DIBAL-H)
Diethyl ether
Tetrahydrofuran (THF)
Diglyme
Lithium chloride
Toluene
Hexane
Phenylmagnesium bromide
(3-chloro-5-(trifluoromethyl)phenyl)diphenylmethanol
Benzene

Nucleophilic Aromatic Substitution Pathways

The presence of strong electron-withdrawing groups, such as the trifluoromethyl and chloro substituents, on the aromatic ring of this compound can facilitate nucleophilic aromatic substitution (SNAr) reactions. These reactions involve the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. In this compound, the chloro group is the most likely leaving group. The trifluoromethyl group, with its potent electron-withdrawing nature, significantly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.

Research on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates the feasibility of nucleophilic aromatic substitution of a halogen atom with various nucleophiles, including oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.gov This suggests that this compound would likely undergo similar reactions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the electron-withdrawing substituents.

Direct Arylation and Cross-Coupling Reactions

Direct arylation and cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions.

These reactions typically involve an aryl halide or triflate, an organometallic reagent, and a palladium catalyst. The trifluoromethyl group's electron-withdrawing properties can influence the reactivity of the C-Cl bond, making it amenable to oxidative addition to a low-valent palladium species, a key step in the catalytic cycle of many cross-coupling reactions.

Reactivity of the Chloro Substituent

Nucleophilic Displacement Reactions

As mentioned in the context of SNAr pathways, the chloro substituent on this compound is susceptible to nucleophilic displacement. The strong electron-withdrawing effect of the trifluoromethyl group, meta to the chlorine, enhances the electrophilicity of the carbon atom to which the chlorine is attached, making it a more favorable site for nucleophilic attack. A variety of nucleophiles, including alkoxides, thiolates, and amines, can potentially displace the chloride ion.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chloro group of this compound serves as an excellent handle for various metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net This method is widely used for the formation of biaryl compounds. The reactivity of aryl chlorides in Suzuki-Miyaura coupling can be lower than that of bromides or iodides, often requiring more specialized catalyst systems.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org It is a highly effective method for the synthesis of aryl alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. organic-chemistry.orgresearchgate.net This reaction is a powerful tool for the synthesis of anilines and their derivatives.

Table 1: Overview of Metal-Catalyzed Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Organoboron Reagent Palladium Catalyst + Base Biaryl
Sonogashira Terminal Alkyne Palladium Catalyst + Copper Co-catalyst + Base Aryl Alkyne
Buchwald-Hartwig Amine Palladium Catalyst + Base Aryl Amine

Radical Reactions

While less common than ionic pathways for aryl halides, radical reactions involving the chloro substituent are also possible. These reactions can be initiated by radical initiators or photochemically. The C-Cl bond can undergo homolytic cleavage to form an aryl radical, which can then participate in various radical-mediated transformations.

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring in this compound. nih.govacs.org Its strong inductive effect deactivates the aromatic ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

The -CF3 group's high electronegativity and the strength of the C-F bonds contribute to its metabolic stability, a desirable property in medicinal chemistry. nih.govresearchgate.net The presence of the trifluoromethyl group can also impact the regioselectivity of reactions. For instance, in nucleophilic aromatic substitution, it directs incoming nucleophiles to the positions ortho and para to itself. The steric bulk of the -CF3 group is also a factor to consider in the approach of reagents to the aromatic ring. nih.gov

Table 2: Properties Influenced by the Trifluoromethyl Group

Property Influence of -CF3 Group
Electrophilic Aromatic Substitution Deactivating
Nucleophilic Aromatic Substitution Activating
Acidity of Benzoic Acid Increasing
Lipophilicity Increasing
Metabolic Stability Increasing

Electron-Withdrawing Effects and Their Directivity

The chemical character of this compound is largely defined by the potent electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group. These substituents significantly decrease the electron density of the benzene ring and influence the reactivity of the ester functional group. This electronic influence can be quantitatively assessed through the lens of the Hammett equation, which provides a linear free-energy relationship for substituted benzoic acid derivatives. viu.cawikipedia.orgviu.calibretexts.orgresearchgate.net

The Hammett equation, in its general form, is expressed as:

log (k/k₀) = σρ

or

log (K/K₀) = σρ

where k or K is the rate or equilibrium constant for a reaction of a substituted compound, and k₀ or K₀ is the constant for the unsubstituted parent compound. The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, indicates the sensitivity of a specific reaction to these electronic effects. wikipedia.orgviu.ca

For substituents in the meta and para positions, the Hammett equation is particularly effective. Reactions that are favored by electron-withdrawing groups have a positive ρ value, indicating the stabilization of a negative charge in the transition state. Conversely, reactions favored by electron-donating groups have a negative ρ value, signifying the stabilization of a positive charge. viu.caviu.ca

The alkaline hydrolysis of ethyl benzoates is a classic example where the Hammett equation is applied. This reaction is known to be accelerated by electron-withdrawing substituents, resulting in a positive ρ value. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. Electron-withdrawing groups stabilize this negatively charged intermediate, thereby increasing the reaction rate. organicchemistrytutor.comlibretexts.org

Table 1: Hammett Substituent Constants (σ) for Meta and Para Substituents

Substituentσ_metaσ_para
-Cl0.370.23
-CF₃0.430.54
-NO₂0.710.78
-CH₃-0.07-0.17
-OCH₃0.12-0.27

This table presents a selection of Hammett constants to illustrate the relative electronic effects of different substituents.

The chloro and trifluoromethyl groups in this compound are both strongly electron-withdrawing, as indicated by their positive Hammett σ values. These groups deactivate the benzene ring towards electrophilic aromatic substitution and increase the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack.

Derivatization Pathways and Functional Group Interconversions

The presence of the ester functional group and the activated aromatic ring in this compound allows for a variety of derivatization reactions and functional group interconversions.

A primary pathway for derivatization is the conversion of the ester to other carboxylic acid derivatives. For instance, reaction with amines can yield the corresponding amides. This transformation can be achieved directly by aminolysis, although this often requires harsh conditions. A more common and efficient approach involves the initial hydrolysis of the ester to the corresponding carboxylic acid, 3-chloro-5-(trifluoromethyl)benzoic acid, followed by conversion to the more reactive acyl chloride. researchgate.netacs.orgnih.gov The acyl chloride, 3-chloro-5-(trifluoromethyl)benzoyl chloride, can then readily react with a wide range of nucleophiles, including primary and secondary amines, to form N-substituted amides. nih.govreddit.com

The hydrolysis of the ester, or saponification, is typically carried out under basic conditions, for example, by refluxing with aqueous sodium hydroxide. sserc.org.ukyoutube.comsserc.org.uk The resulting carboxylate salt can then be acidified to yield the free carboxylic acid.

Furthermore, the activated nature of the aromatic ring, due to the electron-withdrawing substituents, can in principle allow for nucleophilic aromatic substitution, although the meta-directing nature of the substituents makes this less favorable than in systems with ortho/para activation. More specialized reactions can lead to the formation of heterocyclic compounds. For instance, condensation reactions involving the ester or its derivatives with appropriately functionalized reagents can be envisioned to construct various heterocyclic scaffolds. google.comresearchgate.netchemmethod.com

Table 2: Common Derivatization Reactions

Starting MaterialReagent(s)Product Type
This compound1. NaOH, H₂O, heat2. HCl3-chloro-5-(trifluoromethyl)benzoic acid
3-chloro-5-(trifluoromethyl)benzoic acidSOCl₂ or (COCl)₂3-chloro-5-(trifluoromethyl)benzoyl chloride
3-chloro-5-(trifluoromethyl)benzoyl chlorideR¹R²NHN,N-disubstituted-3-chloro-5-(trifluoromethyl)benzamide
This compoundLiAlH₄(3-chloro-5-(trifluoromethyl)phenyl)methanol

Detailed Mechanistic Studies of Key Transformations

While specific experimental mechanistic studies on this compound are not extensively documented in the literature, the mechanisms of its key transformations can be inferred from well-established principles of physical organic chemistry and studies on analogous systems.

The most fundamental reaction of this ester is its hydrolysis, which can be catalyzed by either acid or base. The base-promoted hydrolysis, or saponification, proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. organicchemistrytutor.comlibretexts.orgquora.comyoutube.com This intermediate then collapses, expelling the ethoxide ion as the leaving group to form the carboxylic acid, which is subsequently deprotonated by the basic conditions to yield the carboxylate salt. ntu.edu.sg

Transition State Analysis

The transition state for the rate-determining step of the base-catalyzed hydrolysis of an ester resembles the tetrahedral intermediate. organicchemistrytutor.comnih.govresearchgate.net Computational studies on similar systems can provide insights into the geometry and energetic properties of this transition state. nih.gov In the case of this compound, the electron-withdrawing chloro and trifluoromethyl groups are expected to stabilize the developing negative charge on the oxygen atoms of the tetrahedral intermediate in the transition state. This stabilization lowers the activation energy of the reaction, consistent with the observed rate enhancement by electron-withdrawing substituents. libretexts.org

The geometry of the transition state is crucial in understanding the steric effects. For the saponification of this ester, the approach of the hydroxide nucleophile to the carbonyl carbon would be influenced by the spatial arrangement of the substituents on the benzene ring. However, as previously discussed, the meta-positioning of the chloro and trifluoromethyl groups likely results in minimal direct steric clash in the transition state.

Kinetic Isotope Effects

For the hydrolysis of this ester, a primary kinetic isotope effect would not be expected if the reaction is carried out in D₂O instead of H₂O, as the bond to the solvent is formed in the first step but the rate-determining step is typically the collapse of the tetrahedral intermediate. However, a secondary solvent isotope effect might be observed due to differences in solvation of the reactants and the transition state.

More informative would be heavy-atom KIEs. For instance, a ¹³C KIE at the carbonyl carbon could provide information about the bonding changes in the transition state. Similarly, an ¹⁸O KIE in the carbonyl oxygen would be sensitive to the degree of bond formation between the nucleophile and the carbonyl carbon in the transition state. Such studies on related esters have been instrumental in refining our understanding of the saponification mechanism.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like Ethyl 3-chloro-5-(trifluoromethyl)benzoate, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for a complete assignment.

Proton (¹H) NMR for Structural Confirmation and Purity Analysis

Proton (¹H) NMR spectroscopy confirms the presence and arrangement of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethyl ester group.

The aromatic region would typically display three signals corresponding to the protons on the substituted benzene (B151609) ring. These protons, being in different electronic environments due to the chloro and trifluoromethyl substituents, would appear as separate multiplets. The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂-) protons, caused by coupling to the adjacent methyl (-CH₃-) protons, which in turn appear as a triplet. The integration of these signals confirms the ratio of protons in the molecule, serving as a primary tool for purity analysis.

Predicted ¹H NMR Chemical Shifts for this compound (Note: Actual experimental values may vary slightly based on solvent and experimental conditions.)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.5 - 8.5 m
-OCH₂CH₃ 4.42 q
-OCH₂CH₃ 1.42 t

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the complete elucidation of the carbon framework. The spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons (some of which would show splitting due to coupling with fluorine), the trifluoromethyl carbon, and the two carbons of the ethyl group. The chemical shift of the trifluoromethyl carbon is a key indicator, typically appearing as a quartet due to coupling with the three fluorine atoms.

Characteristic ¹³C NMR Chemical Shifts (Based on data for analogous compounds like methyl 3-(trifluoromethyl)benzoate and ethyl 4-(trifluoromethyl)benzoate) shachemlin.com

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Ester) ~165.4
Aromatic C-Cl ~134.5
Aromatic C-CF₃ ~131.1 (q)
Aromatic C-H 125 - 133
Aromatic C-COOEt ~133.7
-CF₃ ~123.7 (q)
-OCH₂- ~61.6
-CH₃ ~14.3

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Analysis

Fluorine-19 (¹⁹F) NMR is highly specific for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. This is because all three fluorine atoms of the trifluoromethyl group are chemically equivalent and there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift, typically observed around -63 ppm relative to a CFCl₃ standard, is a definitive indicator of the trifluoromethyl group's electronic environment. shachemlin.com This technique is exceptionally sensitive and useful for detecting any fluorine-containing impurities.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would link the methylene proton signal to the methylene carbon signal and the methyl proton signal to the methyl carbon signal. Likewise, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings (typically over 2-3 bonds) between carbon and proton atoms. Key correlations would include the methylene protons of the ethyl group to the ester carbonyl carbon, and the aromatic protons to various aromatic carbons, helping to definitively assign the substitution pattern on the benzene ring.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

A strong, prominent peak is expected in the region of 1720-1740 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. The presence of the trifluoromethyl group (CF₃) is confirmed by strong absorption bands typically found in the 1100-1350 cm⁻¹ region. The C-Cl stretch would appear in the fingerprint region, usually between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-O stretching of the ester group would produce signals in the 1000-1300 cm⁻¹ range.

Characteristic IR Absorption Bands (Based on data for analogous compounds)

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H Stretch ~3100
Aliphatic C-H Stretch 2850-3000
C=O (Ester) Stretch ~1730
C-F (Trifluoromethyl) Stretch 1100-1350
C-O (Ester) Stretch 1000-1300
C-Cl Stretch 600-800

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy offers valuable information on the vibrational modes of a molecule, which are complementary to those observed in infrared (IR) spectroscopy. While direct experimental Raman spectra for this compound are not widely published, data for its immediate precursor, 3-Chloro-5-(trifluoromethyl)benzoic acid, provides significant insight into the vibrational characteristics of the substituted benzene ring. nih.gov

The FT-Raman spectrum for 3-Chloro-5-(trifluoromethyl)benzoic acid was obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov The analysis of this precursor is highly relevant as the primary vibrational modes of the aromatic core, including the C-Cl and C-CF3 stretches, are expected to be largely preserved in the ethyl ester derivative. Key vibrational bands would include those corresponding to the aromatic C-C stretching, C-H bending, and the characteristic vibrations of the trifluoromethyl and chloro substituents. The esterification of the carboxylic acid to an ethyl ester would primarily introduce new vibrational modes associated with the ethyl group (C-H stretching and bending, C-O stretching), while causing a predictable shift in the carbonyl (C=O) stretching frequency.

Technique Sample Instrumentation Data Source
FT-Raman3-Chloro-5-(trifluoromethyl)benzoic acidBruker MultiRAM Stand Alone FT-Raman SpectrometerBio-Rad Laboratories, Inc. / Alfa Aesar, Thermo Fisher Scientific nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental formula by measuring its mass to several decimal places. libretexts.org For this compound, the theoretical exact mass can be calculated based on the masses of its constituent isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).

The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions is a key advantage. researchgate.net This high level of accuracy is essential for confirming the successful synthesis of the target molecule and for differentiating it from potential isomers or byproducts.

Theoretical Exact Mass of this compound

Molecular Formula Isotopes Theoretical Exact Mass (Da)

Fragmentation Pattern Analysis for Structural Elucidation

Common fragmentation pathways for esters include the loss of the alkoxy group and rearrangements. libretexts.org For this compound, key fragmentation events would be expected to include:

Loss of the ethoxy radical (•OCH₂CH₃): This would lead to the formation of a stable acylium ion, [M - 45]⁺. This is often a prominent peak in the mass spectra of ethyl esters. pharmacy180.com

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This would result in the formation of the corresponding carboxylic acid radical cation, [M - 28]⁺.

Loss of a chlorine atom (•Cl): The cleavage of the C-Cl bond would produce a [M - 35]⁺ fragment.

Loss of the trifluoromethyl radical (•CF₃): Cleavage of the C-CF₃ bond would result in a [M - 69]⁺ fragment.

Further fragmentation of the aromatic ring: Subsequent loss of carbon monoxide (CO) from acylium ions is also a common pathway. pharmacy180.com

The relative abundance of these fragments would depend on the stability of the resulting ions and radicals. libretexts.org

Predicted Major Fragments in the EI-MS of this compound

Fragment Ion m/z (for ³⁵Cl) Corresponding Neutral Loss
[C₁₀H₈ClF₃O₂]⁺ 252 (Molecular Ion)
[C₈H₃ClF₃O]⁺ 207 •OCH₂CH₃
[C₈H₄ClF₃O₂]⁺• 224 C₂H₄
[C₁₀H₈F₃O₂]⁺ 217 •Cl

Hyphenated Techniques (e.g., LC-MS) for Reaction Monitoring

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique ideal for monitoring the progress of chemical reactions in real-time. researchgate.net In the synthesis of this compound from its corresponding carboxylic acid and ethanol (B145695), LC-MS can be used to track the consumption of the starting materials and the formation of the product. strath.ac.uk

By periodically injecting aliquots of the reaction mixture into the LC-MS system, it is possible to separate the starting acid, the ester product, and any potential byproducts. The mass spectrometer then provides mass information for each separated component, allowing for their identification and quantification. This approach enables the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize the yield and purity of the desired ester. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the chromophore responsible for UV absorption is the substituted benzene ring.

Substituted benzoic acids and their esters typically exhibit characteristic absorption bands in the UV region. researchgate.netcdnsciencepub.com These bands, often referred to as the B-band and C-band, arise from π → π* transitions within the aromatic system. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are influenced by the nature and position of the substituents on the benzene ring. nih.gov

The presence of the electron-withdrawing chloro and trifluoromethyl groups, as well as the ester group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid. nih.gov The electronic absorption spectrum provides valuable data on the electronic structure of the molecule.

Expected UV Absorption Bands for this compound

Absorption Band Approximate Wavelength Range (nm) Electronic Transition
B-band ~230 - 250 π → π*

Quantitative Analysis in Solution

The quantitative analysis of this compound in a solution is crucial for various applications, including reaction monitoring, purity assessment, and formulation analysis. High-performance liquid chromatography (HPLC) is a primary technique for this purpose, often coupled with a UV detector.

A typical HPLC method would involve dissolving a precisely weighed amount of the compound in a suitable solvent, such as acetonitrile (B52724) or methanol, to prepare a stock solution of known concentration. A series of dilutions are then made to create calibration standards. The chromatographic conditions, including the choice of the stationary phase (e.g., a C18 column), the mobile phase composition (e.g., a mixture of acetonitrile and water with a possible acid modifier like formic acid), the flow rate, and the column temperature, would be optimized to achieve a sharp, well-resolved peak for the analyte.

The UV detector would be set to a wavelength where this compound exhibits maximum absorbance, which can be determined by running a UV-Vis spectrum of the compound. By injecting the calibration standards, a calibration curve is constructed by plotting the peak area against the concentration. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The linearity, accuracy, and precision of the method would be validated according to standard analytical guidelines.

Table 1: Illustrative HPLC Method Parameters for Quantitative Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Retention Time ~4.5 min

X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are indispensable for the solid-state characterization of crystalline materials like this compound, providing definitive information about the three-dimensional atomic arrangement.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would need to be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by vapor diffusion techniques. The selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is collected on a detector as the crystal is rotated.

Analysis of the positions and intensities of these diffracted beams allows for the determination of the unit cell parameters and the space group of the crystal. Subsequent structure solution and refinement reveal the precise coordinates of each atom in the molecule, leading to accurate measurements of bond lengths, bond angles, and torsion angles. This provides an unambiguous confirmation of the molecular geometry of this compound. Furthermore, the analysis elucidates the packing of the molecules within the crystal lattice, revealing intermolecular interactions such as van der Waals forces or potential halogen bonding involving the chlorine atom.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 14.789
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 1223.4
Z 4

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze a polycrystalline sample, which consists of many small, randomly oriented crystallites. The sample is exposed to an X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phase.

PXRD is particularly valuable for identifying different polymorphic forms of a compound. Polymorphs are different crystalline structures of the same chemical substance, which can exhibit different physical properties. If this compound can exist in multiple crystalline forms, each polymorph would produce a distinct PXRD pattern. By comparing the experimental diffractogram of a bulk sample to patterns calculated from single-crystal data or to previously recorded patterns of known polymorphs, the polymorphic form of the sample can be identified. PXRD is also instrumental in assessing the phase purity of a bulk sample, as the presence of any crystalline impurities would result in additional peaks in the diffractogram.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying medium-sized organic molecules like Ethyl 3-chloro-5-(trifluoromethyl)benzoate. DFT methods, such as B3LYP, are frequently used to calculate a wide array of molecular properties. nih.govdergipark.org.trnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. royalsocietypublishing.org For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.

The geometry of the benzene (B151609) ring is expected to show minor distortions from a perfect hexagon due to the electronic effects of its substituents: the chloro (-Cl), trifluoromethyl (-CF₃), and ethyl carboxylate (-COOEt) groups. The electron-withdrawing nature of the -Cl and -CF₃ groups would likely cause a slight elongation of the C-C bonds adjacent to them and alter the internal ring angles. Conformational analysis, particularly focusing on the rotation around the C-O bond of the ester group, is crucial to identify the most stable conformer. royalsocietypublishing.org Studies on similar substituted benzenes and phenyl esters confirm that such substituents significantly influence the final optimized geometry. mdpi.comresearchgate.net

Table 1: Illustrative Optimized Geometric Parameters (DFT/B3LYP) This table presents hypothetical, yet plausible, data based on typical values for similar molecular fragments.

Parameter Value Parameter Value
Bond Lengths (Å) **Bond Angles (°) **
C-Cl 1.745 C2-C3-C4 121.5
C-CF₃ 1.510 C4-C5-C6 120.8
C-F 1.345 C5-C(O)O 120.2
C=O 1.215 O-C-O 124.5

Electronic Structure and Charge Distribution (e.g., Molecular Electrostatic Potential)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govrsc.org The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map would show strong negative potential (red) around the oxygen atoms of the carbonyl group due to their high electronegativity and lone pairs of electrons. The highly electronegative fluorine and chlorine atoms would also create regions of negative potential. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential (blue to green). The electrostatic potential above the center of the aromatic ring is influenced by the "through-space" effects of the electron-withdrawing substituents, making it less negative than that of unsubstituted benzene. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govdergipark.org.tr

In this compound, the presence of two strong electron-withdrawing groups (-Cl and -CF₃) is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted ethyl benzoate (B1203000). dergipark.org.tracs.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net The spatial distribution of these orbitals would show the HOMO located primarily on the benzene ring and the ester oxygen, while the LUMO would likely be distributed over the aromatic ring and the carbonyl group, with contributions from the trifluoromethyl group. rsc.org

Table 2: Illustrative FMO Properties (DFT/B3LYP) This table presents hypothetical, yet plausible, data based on calculations for analogous aromatic esters.

Parameter Energy (eV)
HOMO -7.25
LUMO -1.15

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair "bonding" units. numberanalytics.com It examines charge transfer interactions between filled donor NBOs and empty acceptor NBOs, quantifying the extent of electron delocalization and resonance. fluorine1.rufluorine1.ru

Table 3: Illustrative NBO Atomic Charges This table presents hypothetical, yet plausible, charge data based on NBO analyses of similar organofluorine compounds.

Atom Charge (e) Atom Charge (e)
Cl -0.15 C (of C=O) +0.45
C (of CF₃) +0.70 O (of C=O) -0.55
F -0.25 O (ester) -0.40

Spectroscopic Property Simulations

Computational methods are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra. nih.gov

Prediction of NMR Chemical Shifts

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. comporgchem.comnih.gov The predicted shifts are typically correlated with experimental values using a reference compound like tetramethylsilane (B1202638) (TMS). liverpool.ac.uk

For this compound, the aromatic protons would appear as distinct signals in the downfield region of the ¹H NMR spectrum, with their exact shifts influenced by the electronic effects of the substituents. The ethyl group would show a characteristic quartet for the -CH₂- group and a triplet for the -CH₃ group. In the ¹³C NMR spectrum, the carbonyl carbon would have the largest chemical shift. The carbons attached to the -Cl and -CF₃ groups would also be significantly shifted downfield. Comparing calculated and experimental spectra is a powerful tool for structural elucidation. nih.govresearchgate.net

Table 4: Illustrative Predicted NMR Chemical Shifts (GIAO-DFT) This table presents hypothetical, yet plausible, chemical shift data relative to TMS.

Atom Predicted ¹H Shift (ppm) Atom Predicted ¹³C Shift (ppm)
Aromatic H 7.8 - 8.2 C=O 164.5
-CH₂- 4.40 C-Cl 135.0
-CH₃ 1.40 C-CF₃ 132.0 (q)
Aromatic C 125.0 - 131.0
CF₃ 123.0 (q)
-CH₂- 62.0

Calculation of Vibrational Frequencies (IR, Raman)

The vibrational frequencies of a molecule, observable through Infrared (IR) and Raman spectroscopy, are determined by its molecular structure and the nature of its chemical bonds. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating these frequencies, aiding in the interpretation of experimental spectra.

For molecules like this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311+G(d,p), are employed to optimize the molecular geometry and compute the harmonic vibrational frequencies. nih.govnih.gov The calculated frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model, allowing for a more accurate comparison with experimental data. nih.govnih.gov

Based on studies of similar molecules like p-chlorobenzoic acid and methyl benzoate, the calculated vibrational spectrum of this compound would exhibit characteristic bands corresponding to its functional groups. nih.govnih.gov

Table 1: Predicted Vibrational Frequencies and Assignments for this compound (Based on Analogous Compounds)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR/Raman)
C=O (Ester)Stretching1720 - 1740Strong (IR) / Medium (Raman)
C-O (Ester)Stretching1250 - 1300Strong (IR) / Medium (Raman)
C-ClStretching700 - 800Medium (IR) / Strong (Raman)
C-F (CF₃ group)Symmetric Stretching1130 - 1170Strong (IR) / Medium (Raman)
C-F (CF₃ group)Asymmetric Stretching1250 - 1350Very Strong (IR) / Weak (Raman)
Aromatic C=CStretching1450 - 1600Medium-Strong (IR & Raman)
Aromatic C-HStretching3000 - 3100Medium (IR) / Strong (Raman)
Ethyl Group C-HStretching2850 - 3000Medium (IR) / Medium (Raman)

This table is a projection based on computational studies of p-chlorobenzoic acid, methyl benzoate, and other substituted aromatic compounds. nih.govnih.govnih.gov

The trifluoromethyl group's vibrational modes are of particular interest. The symmetric and asymmetric C-F stretching vibrations are expected to be prominent in the IR spectrum due to the large change in dipole moment associated with these movements. The chloro-substituent's C-Cl stretching frequency would appear in the lower frequency region of the spectrum.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states and the energetic pathways that connect reactants to products.

For reactions involving this compound, such as its formation via Fischer esterification or its hydrolysis, computational methods can identify the transition state structures and calculate the associated activation energy barriers.

In the context of Fischer esterification of the parent 3-chloro-5-(trifluoromethyl)benzoic acid, the reaction mechanism would likely proceed through a tetrahedral intermediate. researchgate.net Computational studies on the esterification of benzoic acids have shown that the activation energies for the forward and reverse reactions can be calculated, providing a quantitative measure of the reaction kinetics. dnu.dp.ua For instance, in the esterification of benzoic acid with 1-butanol, the activation energy for the forward reaction was determined to be 58.40 kJ·mol⁻¹. dnu.dp.ua A similar approach for 3-chloro-5-(trifluoromethyl)benzoic acid would allow for the determination of how the electron-withdrawing chloro and trifluoromethyl groups influence the energy barrier of the reaction.

Conversely, in reactions like the thermal decomposition of benzoate esters, computational studies have explored various mechanistic possibilities, from concerted "pericyclic" pathways to polar, stepwise mechanisms. nih.gov For a molecule like this compound, the presence of strong electron-withdrawing groups could favor a more polar transition state. nih.gov

Reaction coordinate analysis, also known as Intrinsic Reaction Coordinate (IRC) calculations, maps the energetic profile of a reaction from the transition state down to the reactants and products. This analysis confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur along the reaction pathway.

For a reaction such as the hydrolysis of this compound, an IRC calculation would illustrate the approach of the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) to the carbonyl carbon, the formation of the tetrahedral intermediate, the proton transfer steps, and the final departure of the ethanol (B145695) molecule. By examining the changes in bond lengths and angles along this coordinate, a detailed, step-by-step understanding of the reaction mechanism can be achieved.

Molecular Dynamics Simulations (if applicable for intermolecular interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly useful for understanding intermolecular interactions in condensed phases, such as in solution.

For this compound, MD simulations could be employed to investigate its behavior in various solvents. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent molecules arrange themselves around the solute and the nature of the intermolecular forces at play, such as hydrogen bonding and dipole-dipole interactions. core.ac.uk

MD simulations are also valuable for studying conformational dynamics. nih.gov The ethyl group and the ester linkage have rotational degrees of freedom, and MD simulations can explore the different conformations the molecule can adopt and their relative stabilities. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with its environment.

Furthermore, MD simulations can be used to study the initial stages of a reaction in solution. For example, the approach of a reactant molecule to this compound and the role of the solvent in stabilizing or destabilizing the pre-reaction complex can be investigated. core.ac.uk

Applications As a Key Synthetic Intermediate and Building Block in Advanced Synthesis

Precursor in the Synthesis of Complex Organic Scaffolds

The unique substitution pattern of Ethyl 3-chloro-5-(trifluoromethyl)benzoate makes it an ideal precursor for constructing complex molecular architectures, especially those containing heterocyclic systems and chiral centers.

Heterocyclic compounds are fundamental to the development of new drugs and agrochemicals. The 3-chloro-5-(trifluoromethyl)phenyl scaffold is a key component in the synthesis of various biologically active heterocycles.

Research has demonstrated the synthesis of trifluoromethyl-containing pyrazoles, 1,5-benzodiazepines, and 1,5-benzothiazepines from trifluoromethylated enones, which can be derived from precursors like this compound. researchgate.net For instance, the related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a direct precursor for 8-nitro-1,3-benzothiazin-4-ones, a promising class of new antitubercular agents. nih.gov In this synthesis, the benzoic acid is activated and reacted with a thiocyanate (B1210189) and an appropriate amine to construct the benzothiazinone heterocyclic core. nih.gov This highlights how the functional groups on the starting phenyl ring are strategically utilized to build complex heterocyclic structures.

The synthesis of various trifluoromethyl-pyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, often relies on building blocks with the trifluoromethyl-phenyl substructure. rsc.org Furthermore, the preparation of 3-chloro-2-cyano-5-trifluoromethyl pyridine (B92270) has been achieved from precursors like 2,3-dichloro-5-trifluoromethylpyridine, showcasing the transformation of substituted benzenes into functionalized pyridine rings. google.com

Table 1: Examples of Heterocyclic Systems Derived from Related Precursors

Precursor Fragment Heterocyclic Product Class Potential Application
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid 8-Nitro-1,3-benzothiazin-4-ones Antitubercular Agents
Trifluoromethylated Enones Pyrazoles, Benzodiazepines Medicinal Chemistry
2,3-Dichloro-5-trifluoromethylpyridine 3-Chloro-2-cyano-5-trifluoromethyl pyridine Agrochemical Synthesis

The synthesis of single-enantiomer compounds is critical in the pharmaceutical and agrochemical industries, as different enantiomers can have vastly different biological activities. While direct asymmetric synthesis starting from this compound is not widely documented, its structure is amenable to established methods for producing chiral molecules.

Three primary strategies could be employed:

Chiral Pool Synthesis : The benzoate (B1203000) could be reacted with a readily available chiral molecule (e.g., an amino acid or terpene) to introduce chirality early in a synthetic sequence. tcichemicals.com

Chiral Auxiliaries : The ester or the corresponding acid chloride, 3-chloro-5-(trifluoromethyl)benzoyl chloride, could be attached to a chiral auxiliary. tcichemicals.combldpharm.com This would allow for subsequent diastereoselective reactions, such as an aldol (B89426) reaction, where the stereochemistry is directed by the auxiliary, which is later removed. tcichemicals.com

Optical Resolution : A racemic mixture of a derivative, such as a chiral amine or alcohol formed by reacting the benzoate, could be separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent. tcichemicals.com

For example, asymmetric synthesis has been used to produce chiral trifluoromethyl-containing compounds like (3-trifluoromethyl)cysteine derivatives and trifluoromethylcyclopropanes, demonstrating the feasibility of creating chiral centers in molecules containing the CF₃ group. nih.govresearchgate.net Asymmetric reduction of a ketone derived from the title compound could also yield a chiral alcohol, a method successfully employed for related structures like 3,5-bis(trifluoromethyl) acetophenone. researchgate.net

Role in Agrochemical Active Ingredient Synthesis

The 3-chloro-5-(trifluoromethyl)phenyl moiety is a recognized "agrophore," a structural feature frequently found in active agrochemical compounds. This compound is a valuable intermediate for introducing this key fragment.

Trifluoromethyl-substituted phenyl compounds are integral to several classes of herbicides. For instance, trifluoromethylbenzoyl chlorides are useful intermediates in producing various agricultural chemicals. google.com The synthesis of novel bleaching herbicides containing a 3-(trifluoromethyl)phenoxy group has been reported, indicating a pathway where the ester group of the title compound could be converted to a phenol (B47542) and incorporated into such herbicidal structures.

A significant application of this structural motif is in the synthesis of modern isoxazoline (B3343090) insecticides, such as Fluralaner. justia.com Fluralaner contains a 3,5-dichloro-phenyl group attached to an isoxazoline ring which also bears a trifluoromethyl group. While the synthesis often starts from 3,5-dichloroaniline (B42879) or a similar precursor, this compound represents a key building block for accessing the required trifluoromethylated phenyl isoxazoline core. Patents describe the synthesis of Fluralaner and its derivatives, underscoring the industrial importance of this chemical scaffold. justia.comgoogle.com

The related compound 3-chloro-5-(trifluoromethyl)benzoic acid is also a known chemical intermediate. synquestlabs.comnih.gov Its acid chloride derivative, 3-chloro-5-(trifluoromethyl)benzoyl chloride, can be used to acylate other molecules, forming the basis for more complex insecticidal and fungicidal agents. bldpharm.com

Table 2: Key Agrochemicals Featuring the 3,5-Substituted Phenyl Ring

Agrochemical Class Key Structural Moiety Role of the CF₃ Group
Fluralaner Insecticide (Isoxazoline) 3,5-Dichlorophenyl Part of the isoxazoline ring
Afoxolaner Insecticide (Isoxazoline) 3-Chloro-5-trifluoromethylphenyl Key part of the pharmacophore

Utility in Pharmaceutical Intermediate Synthesis

The trifluoromethyl group is a bioisostere for other chemical groups and can significantly improve the pharmacological profile of a drug candidate. The title compound serves as a valuable starting point for pharmaceutical intermediates.

A prominent example is the synthesis of precursors for the antitubercular agents BTZ043 and PBTZ169 (macozinone). nih.gov The synthesis of these advanced drug candidates, which have entered clinical trials, starts from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. This starting material is structurally very similar to the title compound, requiring nitration and hydrolysis of the ethyl ester. The subsequent steps involve forming a benzoyl isothiocyanate and cyclizing it to create the core benzothiazinone structure, demonstrating a direct pathway from a simple benzoate to a complex, clinically relevant molecule. nih.gov

Additionally, research into asymmetric synthesis has produced chiral quinazolinones with trifluoroethyl groups, which are of interest for their potential as inhibitors of viral replication and kinases. nih.gov These syntheses showcase the utility of trifluoromethylated building blocks in constructing complex, stereochemically defined molecules for biomedical applications.

Building Block for Fluoroaromatic Drug Candidates

The trifluoromethyl group is a well-established bioisostere for various functional groups in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates. This compound serves as a readily available starting material for incorporating the 3-chloro-5-(trifluoromethyl)phenyl moiety into potential therapeutic agents.

A notable application of this compound is in the synthesis of intermediates for Glucagon-like peptide-1 (GLP-1) receptor agonists, a class of drugs primarily used in the management of type 2 diabetes and obesity. A patented synthetic route demonstrates the conversion of this compound into a key intermediate for these agonists. The process involves the synthesis of 2-(3-chloro-5-(trifluoromethyl)phenyl)-2-methylpropanenitrile from the parent benzoate. This nitrile is a crucial component for constructing the final bioactive molecule.

The general synthetic utility of related trifluoromethyl-substituted compounds is also well-documented. For instance, the structurally similar 3,5-bis(trifluoromethyl)benzoyl group is a key component in the synthesis of selective androgen receptor modulators (SARMs).

Synthesis of Key Precursors for Bioactive Molecules

Beyond its direct incorporation into drug candidates, this compound is instrumental in the synthesis of precursors for a range of bioactive molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 3-chloro-5-(trifluoromethyl)benzoic acid, which can then undergo a variety of coupling reactions to form amides, esters, and other derivatives.

Furthermore, the 3-chloro-5-(trifluoromethyl)phenyl structural motif is found in other bioactive compounds, such as the isoxazoline pesticide, Afoxolaner. While the direct synthesis of Afoxolaner may not start from this compound, the prevalence of this moiety in agrochemicals underscores the importance of this class of building blocks in the development of new crop protection agents.

Contribution to the Development of Novel Organofluorine Compounds

The field of organofluorine chemistry has expanded rapidly, with fluorinated compounds finding applications in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound is a valuable tool for researchers developing new organofluorine compounds.

Its utility is demonstrated in the synthesis of various heterocyclic compounds. For example, derivatives of 3-chloro-5-(trifluoromethyl)aniline, which can be prepared from the corresponding benzoic acid, are used in the synthesis of novel pyridone derivatives with potential biological activities. The reactivity of the chloro and trifluoromethyl-substituted benzene (B151609) ring allows for a range of synthetic transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and cyclization reactions, leading to the formation of diverse organofluorine scaffolds.

Applications in Materials Chemistry Precursor Synthesis

While the primary application of this compound is in the life sciences, its structural features also suggest potential for use in materials chemistry. The presence of the trifluoromethyl group can impart desirable properties such as thermal stability and hydrophobicity to polymers and other materials.

The synthesis of novel monomers for specialty polymers is a potential area of application. The ester group can be chemically modified to introduce polymerizable functionalities, and the resulting monomers can be used to create fluorinated polymers with unique surface properties or enhanced performance characteristics. Research in this area is ongoing, with the broader class of fluorinated aromatic compounds being actively investigated for their potential in advanced materials.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-chloro-5-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

The compound is typically synthesized via halogenation and esterification of benzoic acid derivatives. Key steps include:

  • Halogenation : Introducing chlorine at position 3 using reagents like Cl₂ or N-chlorosuccinimide under controlled temperatures (0–25°C) to avoid overhalogenation .
  • Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the ethyl ester . Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection. For example, excess ethanol improves esterification efficiency, while lower temperatures minimize side reactions .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • NMR : <sup>1</sup>H NMR shows characteristic peaks for the ethyl group (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) and aromatic protons (δ 7.5–8.5 ppm). <sup>19</sup>F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 268.0 (calculated for C₁₀H₈ClF₃O₂) and fragmentation patterns consistent with loss of CO₂Et .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate the product from unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s moderate solubility in polar solvents .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

The electron-withdrawing trifluoromethyl group activates the benzene ring for NAS at the meta-position (relative to Cl). However, steric hindrance from the CF₃ group can reduce reaction rates. Computational studies (DFT) show that the LUMO energy at position 5 is lowered by 1.2 eV compared to non-fluorinated analogs, favoring attack by soft nucleophiles like amines .

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

  • Directing Groups : Temporary protection of the ester group (e.g., as a methyl ether) can redirect electrophiles to desired positions .
  • Metal Catalysis : Pd-catalyzed C–H activation at position 4 (ortho to CF₃) enables selective coupling with aryl halides .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations reveal:

  • The trifluoromethyl group enhances hydrophobic interactions with enzyme pockets (e.g., cytochrome P450), while the ester moiety participates in hydrogen bonding .
  • Free energy calculations (MM-PBSA) estimate binding affinities (ΔG ~ -8.5 kcal/mol) for kinase inhibitors derived from this scaffold .

Q. What are the environmental degradation pathways of this compound, and how do microbial communities affect its persistence?

  • Hydrolysis : The ester group hydrolyzes in aqueous alkaline conditions (pH > 9) to form 3-chloro-5-(trifluoromethyl)benzoic acid .
  • Bioremediation : Fungal species (e.g., Aspergillus niger) degrade the compound via oxidative cleavage of the aromatic ring, reducing half-life from 60 days to <10 days in contaminated soil .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloro-5-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-chloro-5-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.